Boiling Point Differential: N1-Phenoxyethyl vs. C5-Phenoxyethyl Tetrazole – Predicted ΔBP ≈ –35 °C
The N1-substituted target compound exhibits a predicted boiling point approximately 35 °C lower than its C5-substituted regioisomer. At 760 mmHg, 1-(2-phenoxyethyl)-1H-tetrazole shows a predicted BP of 357.1 ± 44.0 °C , while 5-(2-phenoxyethyl)-1H-tetrazole shows a predicted BP of 392.1 °C [1]. This 35 °C differential is practically meaningful for vacuum distillation purification and for setting GC injection-port and column-ramp parameters.
| Evidence Dimension | Boiling point at 760 mmHg (predicted) |
|---|---|
| Target Compound Data | 357.1 ± 44.0 °C |
| Comparator Or Baseline | 5-(2-Phenoxyethyl)-1H-tetrazole (C5-isomer, CAS 70786-35-5): 392.1 °C |
| Quantified Difference | ΔBP ≈ –35.0 °C (target lower) |
| Conditions | Predicted/computed values at 760 mmHg; data sourced from Chemsrc databases [1]. |
Why This Matters
A 35 °C boiling-point difference can determine whether a compound can be purified via short-path distillation without thermal degradation and directly impacts GC method development, where co-elution of regioisomers must be ruled out.
- [1] Chemsrc. 5-(2-Phenoxyethyl)-1H-tetrazole (CAS 70786-35-5). Predicted boiling point: 392.1 °C at 760 mmHg. Accessed 2026-04. View Source
